BenchChemオンラインストアへようこそ!

Argipressin acetate

Vasopressin Receptor Pharmacology Receptor Binding Assay V2 Receptor Agonism

Argipressin acetate, CAS 129979-57-3, is the non-selective endogenous V1a/V1b/V2 reference agonist (Kd 1.31 nM V1). Its short 24-25 min half-life enables titratable infusion studies, distinct from long-acting analogs. With high aqueous solubility (~20-49 mg/mL), it serves as the critical comparator for novel analog selectivity profiling and is the primary standard for vasopressin immunoassays.

Molecular Formula C48H69N15O14S2
Molecular Weight 1144.3 g/mol
CAS No. 129979-57-3
Cat. No. B612326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgipressin acetate
CAS129979-57-3
Molecular FormulaC48H69N15O14S2
Molecular Weight1144.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
InChIKeyZHFGXNMADRRGQP-HPILINOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argipressin Acetate (CAS 129979-57-3): Scientific Reference Guide for Vasopressin Receptor Research Procurement


Argipressin acetate (Arg8-vasopressin acetate; AVP acetate; CAS 129979-57-3) is the acetate salt form of the endogenous nonapeptide hormone arginine vasopressin. As a non-selective agonist of the vasopressin receptor family, it binds to V1a (V1), V1b (V3), and V2 receptor subtypes . The compound serves as the prototypical reference agonist in vasopressin receptor pharmacology, with a reported equilibrium dissociation constant (Kd) of 1.31 nM for the V1a receptor in A7r5 rat aortic smooth muscle cells .

Why In-Class Vasopressin Analogs Cannot Be Interchanged: Argipressin Acetate Differentiation Rationale


Vasopressin analogs within the same therapeutic class (ATC H01BA) exhibit fundamentally divergent receptor subtype selectivity profiles, binding affinities spanning multiple orders of magnitude, and distinct pharmacokinetic behaviors that preclude generic substitution [1]. Desmopressin demonstrates predominant V2 receptor agonism with substantially reduced V1a pressor activity, while terlipressin functions as a prodrug with micromolar-range V1a receptor affinity—approximately 120-fold lower than that of lysine vasopressin—and partial agonist properties [2][3]. Argipressin acetate, in contrast, maintains the endogenous receptor engagement profile with high-affinity binding across all three receptor subtypes, making it the essential reference compound for establishing pharmacological baselines against which analog selectivity is measured .

Argipressin Acetate Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Receptor Binding Affinity: Argipressin Acetate vs. Desmopressin V2 Receptor Engagement

Argipressin acetate exhibits high-affinity binding across all vasopressin receptor subtypes, with a Kd of 1.31 nM for V1a in rat aortic smooth muscle cells . In contrast, desmopressin demonstrates a markedly different binding profile with Ki values of 62.4 nM for V1a, 5.8 nM for V1b, and 23.3 nM for V2 in human receptors [1]. This represents a 47.6-fold lower V1a binding affinity for desmopressin relative to the reported V1a Kd of argipressin, underscoring fundamental differences in receptor engagement that preclude functional equivalence in experimental systems requiring pan-receptor activation.

Vasopressin Receptor Pharmacology Receptor Binding Assay V2 Receptor Agonism

V1a Receptor Binding Affinity: Argipressin Acetate vs. Terlipressin Comparative Pharmacology

Argipressin acetate demonstrates nanomolar-range binding affinity for vasopressin receptors, with a reported Kd of 1.31 nM for V1a in A7r5 cells . Terlipressin, a synthetic prodrug analog, binds to rat and human V1a receptors with an affinity in the micromolar range—specifically, a value approximately 120-fold lower than that of lysine vasopressin (LVP) [1]. Furthermore, terlipressin functions as a partial V1a agonist, exhibiting reduced maximal efficacy in phospholipase C stimulation relative to the full agonist activity of endogenous vasopressin [1]. This orders-of-magnitude difference in binding affinity fundamentally distinguishes the receptor engagement properties of these two vasopressin receptor ligands.

V1a Receptor Agonism Vasoconstriction Receptor Binding Kinetics

Impurity Profile Characterization: LC/HRMS Quantification of Argipressin Acetate Structurally Related Peptide Impurities

Comprehensive impurity profiling of arginine vasopressin (AVP) using liquid chromatography/high-resolution mass spectrometry (LC/HRMS/MS) identified and quantified eight structurally related peptide impurities, including three deamidation products ([Glu4]AVP, [Asp5]AVP, and AVP acid), two amino acid deletion impurities (des-Pro7-AVP and des-Gly9-AVP), one amino acid insertion impurity (endo-Gly10a-AVP), one end-chain reaction product (N-acetyl-AVP), and one AVP isomer [1]. The total mass fraction of all structurally related peptide impurities in the AVP study material was quantified as 30.3 mg/g with an expanded uncertainty of 3.0 mg/g (k = 2) [1]. This impurity profile serves as a critical reference benchmark for assessing the purity and quality of argipressin acetate lots across different synthetic routes and vendors.

Peptide Quality Control Impurity Profiling LC/HRMS Pharmaceutical Analysis

In Vitro Efficacy: Argipressin Acetate Full Agonist vs. Terlipressin Partial Agonist Signaling at V1a Receptor

Argipressin acetate functions as a full agonist at vasopressin V1a receptors, eliciting maximal stimulation of downstream signaling cascades . In contrast, terlipressin exhibits partial V1a agonist properties, inducing a robust stimulation of phospholipase C but with reduced maximal efficiencies compared to lysine vasopressin (LVP), the endogenous porcine vasopressin analog [1]. Terlipressin also induces a rapid but transient intracellular calcium increase, further distinguishing its signaling kinetics from the sustained response characteristic of full agonists like argipressin [1]. This difference in intrinsic efficacy cannot be compensated for by increasing terlipressin concentration, representing a qualitative—not merely quantitative—distinction in receptor pharmacology.

V1a Receptor Signaling Phospholipase C Calcium Mobilization Receptor Efficacy

Argipressin Acetate: Evidence-Supported Research and Industrial Application Scenarios


Pan-Vasopressin Receptor Pharmacological Reference Standard for Analog Selectivity Profiling

Argipressin acetate serves as the essential non-selective reference agonist for establishing baseline vasopressin receptor pharmacology against which the subtype selectivity of synthetic analogs (desmopressin, terlipressin, selepressin) is measured. With a V1a Kd of 1.31 nM and full agonist activity across all three receptor subtypes, argipressin provides the prototypical response profile against which analog selectivity can be quantitatively compared. Desmopressin's 47.6-fold lower V1a binding affinity and V2/V1b bias [1], and terlipressin's micromolar-range V1a affinity with partial agonist properties [2], are only interpretable relative to the argipressin reference baseline.

V1a Receptor-Mediated Vascular and Calcium Signaling Studies Requiring Full Agonist Efficacy

Experimental investigations of V1a receptor-mediated vasoconstriction, intracellular calcium mobilization, and phospholipase C activation require argipressin acetate due to its full agonist efficacy profile. Unlike terlipressin, which exhibits reduced maximal efficiencies in phospholipase C stimulation and only transient calcium increases as a partial agonist [2], argipressin acetate elicits the complete, endogenous-like concentration-response relationship . This is essential for studies where achieving maximal receptor activation (Emax) is a critical experimental parameter, including investigations of receptor reserve, signal amplification, and downstream transcriptional responses.

Peptide Impurity Reference Material and Analytical Method Development for Cyclic Peptide Quality Control

The published LC/HRMS/MS impurity profile of argipressin, which quantified eight structurally related peptide impurities with a total mass fraction of 30.3 mg/g (±3.0 mg/g, k=2) [3], provides a validated reference dataset for analytical method development in peptide quality control laboratories. The specific impurities identified—including deamidation products ([Glu4]AVP, [Asp5]AVP, AVP acid), deletion impurities (des-Pro7-AVP, des-Gly9-AVP), insertion impurity (endo-Gly10a-AVP), end-chain product (N-acetyl-AVP), and AVP isomer—represent a comprehensive impurity fingerprint that can guide LC/HRMS method validation, system suitability testing, and batch-to-batch consistency assessment for argipressin acetate procurement.

Diabetes Insipidus and Esophageal Varices Bleeding Pharmacological Model Systems

For in vitro and in vivo model systems investigating the pathophysiological mechanisms of diabetes insipidus (V2 receptor-mediated antidiuresis) and esophageal varices bleeding (V1a receptor-mediated splanchnic vasoconstriction), argipressin acetate provides the appropriate pharmacological tool compound [3]. In diabetes insipidus research, argipressin serves as the endogenous reference for V2-mediated water reabsorption, against which the enhanced antidiuretic potency and prolonged duration of desmopressin are compared [1]. In portal hypertension and variceal bleeding models, argipressin's potent V1a-mediated vasoconstriction establishes the mechanistic foundation for understanding the therapeutic applications of terlipressin and other V1a-selective analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argipressin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.